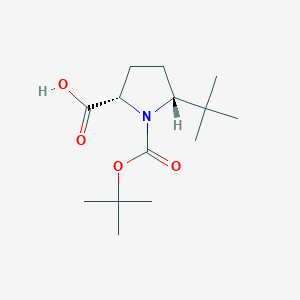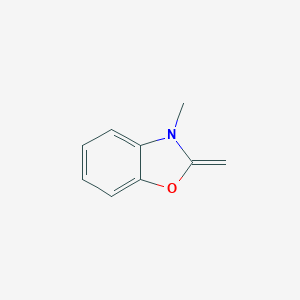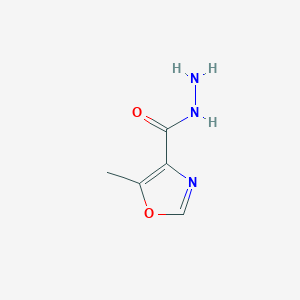
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid” is 1S/C12H16N2O2/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid” is a solid at room temperature . The compound should be stored in a dry place at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions .
Agriculture
“1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid” may be utilized in the design of novel agrochemicals. Its pyridine moiety is particularly interesting for creating compounds that could act as herbicides or insecticides, contributing to pest control and crop protection strategies .
Material Science
In material science, this compound’s derivatives could be explored for their binding properties. They might be used to create new polymers or coatings with specific characteristics, such as increased durability or enhanced electrical conductivity .
Environmental Science
This compound could be investigated for its potential use in environmental remediation. Its chemical properties might allow it to bind to pollutants, facilitating their removal from water or soil, thus helping in the purification of contaminated environments .
Biochemistry
Biochemically, “1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid” can be a key building block in the synthesis of complex organic molecules. It could be used to study enzyme-substrate interactions or to mimic certain biological processes at the molecular level .
Pharmacology
Pharmacologically, the compound could be important in the development of new therapeutic agents. Its structural features allow for the creation of molecules that can interact with various biological targets, potentially leading to the discovery of new drugs .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectroscopic analysis, aiding in the identification and quantification of substances within complex mixtures .
Chemical Engineering
From a chemical engineering perspective, this compound could be pivotal in process optimization. It might be used to improve reaction efficiencies or to develop novel catalytic systems that can be applied in large-scale industrial chemical production .
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEQWWLLXPMZIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392605 |
Source


|
| Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid | |
CAS RN |
193538-28-2 |
Source


|
| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193538-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)


